5-Amino-4-(cyclopropylamino)-2-fluorobenzene-1-sulfonyl fluoride
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Overview
Description
5-Amino-4-(cyclopropylamino)-2-fluorobenzene-1-sulfonyl fluoride is a complex organic compound characterized by its unique structural features, including an amino group, a cyclopropylamino group, a fluorine atom, and a sulfonyl fluoride group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-4-(cyclopropylamino)-2-fluorobenzene-1-sulfonyl fluoride typically involves multi-step organic reactions. One common synthetic route includes:
Nitration and Reduction: Starting from 2-fluorobenzene-1-sulfonyl chloride, the compound undergoes nitration to introduce a nitro group at the desired position. This is followed by reduction to convert the nitro group to an amino group.
Cyclopropylation: The amino group is then reacted with cyclopropylamine under suitable conditions to introduce the cyclopropylamino group.
Sulfonylation: Finally, the compound is treated with sulfonyl fluoride reagents to introduce the sulfonyl fluoride group.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and reduction steps, and the employment of high-pressure reactors for cyclopropylation to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The amino groups can undergo oxidation to form nitroso or nitro derivatives.
Reduction: The sulfonyl fluoride group can be reduced to sulfonamide under specific conditions.
Substitution: The fluorine atom can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to sulfonamide.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In organic synthesis, 5-Amino-4-(cyclopropylamino)-2-fluorobenzene-1-sulfonyl fluoride is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations.
Biology
This compound is studied for its potential biological activities. The presence of the sulfonyl fluoride group makes it a candidate for enzyme inhibition studies, particularly for enzymes that interact with sulfonyl groups.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential as therapeutic agents. The cyclopropylamino group is known to enhance the biological activity of many compounds, making it a valuable moiety in drug design.
Industry
In the materials science industry, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 5-Amino-4-(cyclopropylamino)-2-fluorobenzene-1-sulfonyl fluoride involves its interaction with biological targets, primarily enzymes. The sulfonyl fluoride group can form covalent bonds with serine residues in the active sites of enzymes, leading to irreversible inhibition. This mechanism is particularly relevant in the study of protease inhibitors.
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-4-(methylamino)-2-fluorobenzene-1-sulfonyl fluoride
- 5-Amino-4-(ethylamino)-2-fluorobenzene-1-sulfonyl fluoride
- 5-Amino-4-(propylamino)-2-fluorobenzene-1-sulfonyl fluoride
Uniqueness
Compared to its analogs, 5-Amino-4-(cyclopropylamino)-2-fluorobenzene-1-sulfonyl fluoride is unique due to the presence of the cyclopropylamino group. This group imparts distinct steric and electronic properties, which can influence the compound’s reactivity and biological activity. The cyclopropyl ring is known for its rigidity and ability to enhance binding interactions with biological targets, making this compound particularly interesting for drug development and enzyme inhibition studies.
Properties
IUPAC Name |
5-amino-4-(cyclopropylamino)-2-fluorobenzenesulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2N2O2S/c10-6-3-8(13-5-1-2-5)7(12)4-9(6)16(11,14)15/h3-5,13H,1-2,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNAUTUZZCLZSCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=CC(=C(C=C2N)S(=O)(=O)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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